Nelonemdaz
Overview
Description
Neu2000, also known as 2-hydroxy-5-(2,3,5,6-tetrafluoro-4-trifluoromethyl-benzylamino)-benzoic acid, is a novel compound derived from aspirin and sulfasalazine. It is a multi-target neuroprotective agent designed to prevent both N-methyl-D-aspartate receptor-mediated excitotoxicity and oxidative stress. Neu2000 has shown significant potential in protecting against neuronal cell death in various models of ischemic brain injury and spinal cord injury .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neu2000 is synthesized through a series of chemical reactions starting from aspirin and sulfasalazineThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods: The industrial production of Neu2000 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes the use of high-efficiency reactors, purification techniques such as crystallization and chromatography, and stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: Neu2000 undergoes various chemical reactions, including:
Oxidation: Neu2000 can undergo oxidation reactions, particularly in the presence of reactive oxygen species, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur under specific conditions, potentially altering the functional groups on the benzyl ring.
Substitution: Neu2000 can participate in substitution reactions, where functional groups on the benzyl ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles under controlled temperatures and pH conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Neu2000, each with distinct chemical properties and potential biological activities .
Scientific Research Applications
Neu2000 has a wide range of scientific research applications, including:
Chemistry: Neu2000 is used as a model compound to study multi-target neuroprotective agents and their chemical properties.
Biology: In biological research, Neu2000 is utilized to investigate its effects on neuronal cell death, oxidative stress, and excitotoxicity.
Medicine: Neu2000 has shown promise in the treatment of ischemic brain injury, spinal cord injury, and other neurodegenerative conditions.
Mechanism of Action
Neu2000 exerts its effects through a dual mechanism of action:
N-methyl-D-aspartate Receptor Antagonism: Neu2000 selectively blocks N-methyl-D-aspartate receptors, preventing excitotoxicity caused by excessive glutamate release and calcium influx.
Antioxidant Activity: Neu2000 acts as a potent spin trapping molecule, scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Neu2000 is unique in its dual-action mechanism, combining N-methyl-D-aspartate receptor antagonism with antioxidant activity. Similar compounds include:
Memantine: An N-methyl-D-aspartate receptor antagonist used in the treatment of Alzheimer’s disease.
Edaravone: A free radical scavenger used in the treatment of amyotrophic lateral sclerosis.
Sulfasalazine: An anti-inflammatory drug with some neuroprotective properties.
Compared to these compounds, Neu2000 offers enhanced neuroprotection by targeting both excitotoxicity and oxidative stress, making it a promising candidate for the treatment of various neurological conditions .
Properties
IUPAC Name |
2-hydroxy-5-[[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]methylamino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F7NO3/c16-10-7(11(17)13(19)9(12(10)18)15(20,21)22)4-23-5-1-2-8(24)6(3-5)14(25)26/h1-3,23-24H,4H2,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HABROHXUHNHQMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
640290-67-1 | |
Record name | Nelonemdaz [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0640290671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NELONEMDAZ | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP6PKI8CQP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.